2-Phenylbenzhydrazide
Overview
Description
2-Phenylbenzhydrazide is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 . Its IUPAC name is [1,1’-biphenyl]-2-carbohydrazide . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Phenylbenzhydrazide is determined by its molecular formula C13H12N2O . The InChI code for this compound is 1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) .Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- 2-Phenylbenzhydrazide serves as a precursor for synthesizing heterocyclic compounds and Schiff bases, including derivatives with thiadiazole, oxadiazole, and triazole rings, characterized by FTIR spectroscopy and elemental analysis (Hassan, 2010).
Crystal Engineering and Solvent-Dependent Alteration :
- N-Phenylbenzohydroxamic acid (a derivative of 2-Phenylbenzhydrazide) exhibits solvent-dependent conformational changes, useful in designing solvent-responsive molecular machines (Yamasaki et al., 2006).
Antiplasmodial Activity :
- 2-Phenylbenzimidazoles and their corresponding cyclometallated complexes (Ru(II), Ir(III), Rh(III)) show enhanced antiplasmodial activity against Plasmodium falciparum strains, offering potential in malaria treatment (Rylands et al., 2019).
Pharmaceutical Chemistry and Synthesis :
- 2-Phenylbenzhydrazide is a component in the synthesis of pharmaceutical compounds, including anti-inflammatory agents bearing a Biphenyl moiety and vanillin hybrids (Reddy & Kathale, 2017).
High-Temperature Synthesis of Benzimidazoles :
- The synthesis of 2-Phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid in high-temperature water highlights the solvent's role in optimizing yields for related benzimidazoles (Dudd et al., 2003).
Drug Discovery with Arylbenzothiazole Scaffold :
- Substituted 2-arylbenzothiazoles, a class of compounds that includes 2-Phenylbenzhydrazide derivatives, are important pharmacophores in diagnostic and therapeutic settings, notably for Alzheimer's disease and as antitumor agents (Weekes & Westwell, 2009).
Covalent Organic Frameworks for Microextraction :
- A modulation approach using 4-hydroxybenzhydrazide for constructing covalent organic frameworks, employed in solid phase microextraction of phthalate esters, showcases its applicability in environmental analysis (Guo et al., 2019).
Polymer Synthesis and Applications :
- 2-Phenylbenzhydrazide is involved in the synthesis of ordered poly(acylhydrazide−amide) polymers, with applications in materials science due to their ordered structure and potential for customization (Ueda, Takabayashi, & Seino, 1997).
Fluorescent Probes and Logic Gates :
- A fluorescent receptor based on 2-hydroxybenzhydrazide shows selective detection of Cu(2+) and Zn(2+), with potential applications in molecular logic gates (Fegade et al., 2015).
Aromatic Polyamide-Hydrazides with Azo Groups :
- Novel aromatic azopolyamide-hydrazides containing 2-Phenylbenzhydrazide derivatives demonstrate varied properties based on their structure, showing potential in material applications (Mohamed, Sammour, & Elshafai, 2012).
properties
IUPAC Name |
2-phenylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSYVWKUCWNLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375135 | |
Record name | 2-Phenylbenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzhydrazide | |
CAS RN |
154660-48-7 | |
Record name | 2-Phenylbenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154660-48-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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